(3-Bromo-5-iodophenyl)(piperidin-1-yl)methanone
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Overview
Description
(3-Bromo-5-iodophenyl)(piperidin-1-yl)methanone is a chemical compound with the molecular formula C12H13BrINO and a molecular weight of 394.05 g/mol It is characterized by the presence of bromine, iodine, and piperidine functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-iodophenyl)(piperidin-1-yl)methanone typically involves the reaction of 3-bromo-5-iodobenzoyl chloride with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-iodophenyl)(piperidin-1-yl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols or amines.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki or Heck coupling, which are used to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while oxidation and reduction reactions can produce ketones, carboxylic acids, alcohols, or amines .
Scientific Research Applications
(3-Bromo-5-iodophenyl)(piperidin-1-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of (3-Bromo-5-iodophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and iodine atoms can enhance its binding affinity and selectivity for these targets, leading to specific biological effects. The piperidine moiety can also contribute to its overall pharmacological profile by modulating its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-5-fluoro-2-iodophenyl)(piperidin-1-yl)methanone: Similar in structure but with a fluorine atom instead of a hydrogen atom on the phenyl ring.
(3-Bromo-5-chloro-2-iodophenyl)(piperidin-1-yl)methanone: Contains a chlorine atom instead of a hydrogen atom on the phenyl ring.
Uniqueness
(3-Bromo-5-iodophenyl)(piperidin-1-yl)methanone is unique due to the specific combination of bromine and iodine atoms on the phenyl ring, which can influence its reactivity and binding properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties .
Properties
IUPAC Name |
(3-bromo-5-iodophenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrINO/c13-10-6-9(7-11(14)8-10)12(16)15-4-2-1-3-5-15/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOXASPVJFQECY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC(=C2)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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